Cas no 847955-92-4 (4-tert-butyl-1H-pyrrole-2-carboxylic acid)

4-tert-butyl-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-PYRROLE-2-CARBOXYLIC ACID, 4-(1,1-DIMETHYLETHYL)-
- 4-tert-butyl-1H-pyrrole-2-carboxylic acid
- 3-(tert-Butyl)-pyrrole-5-carboxylic Acid
- SCHEMBL3738623
- XIB95592
- 4-(tert-Butyl)-1H-pyrrole-2-carboxylic acid
- 847955-92-4
- 818-998-9
- EN300-1590604
- 4-(tert-Butyl)-1H-pyrrole-2-carboxylicacid
- AKGPGEHRTGSFBH-UHFFFAOYSA-N
-
- インチ: InChI=1S/C9H13NO2/c1-9(2,3)6-4-7(8(11)12)10-5-6/h4-5,10H,1-3H3,(H,11,12)
- InChIKey: AKGPGEHRTGSFBH-UHFFFAOYSA-N
計算された属性
- 精确分子量: 167.094628657Da
- 同位素质量: 167.094628657Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.1Ų
- XLogP3: 2.2
4-tert-butyl-1H-pyrrole-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1590604-2.5g |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95% | 2.5g |
$2185.0 | 2023-06-04 | |
Enamine | EN300-1590604-5.0g |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95% | 5g |
$3231.0 | 2023-06-04 | |
Enamine | EN300-1590604-10.0g |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95% | 10g |
$4791.0 | 2023-06-04 | |
Enamine | EN300-1590604-0.05g |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95% | 0.05g |
$259.0 | 2023-06-04 | |
A2B Chem LLC | AX28333-500mg |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95% | 500mg |
$951.00 | 2024-04-19 | |
Enamine | EN300-1590604-1000mg |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95.0% | 1000mg |
$1113.0 | 2023-09-23 | |
Aaron | AR01DXEH-10g |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95% | 10g |
$6613.00 | 2023-12-14 | |
Enamine | EN300-1590604-10000mg |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95.0% | 10000mg |
$4791.0 | 2023-09-23 | |
Aaron | AR01DXEH-5g |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95% | 5g |
$4468.00 | 2023-12-14 | |
1PlusChem | 1P01DX65-1g |
4-tert-butyl-1H-pyrrole-2-carboxylic acid |
847955-92-4 | 95% | 1g |
$1438.00 | 2024-04-21 |
4-tert-butyl-1H-pyrrole-2-carboxylic acid 関連文献
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
4-tert-butyl-1H-pyrrole-2-carboxylic acidに関する追加情報
4-tert-butyl-1H-pyrrole-2-carboxylic acid (CAS No. 847955-92-4): A Comprehensive Overview
4-tert-butyl-1H-pyrrole-2-carboxylic acid (CAS No. 847955-92-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising applications in various scientific and industrial domains. This article aims to provide a detailed and comprehensive overview of 4-tert-butyl-1H-pyrrole-2-carboxylic acid, including its chemical properties, synthesis methods, biological activities, and potential applications in drug development.
Chemical Properties and Structure
4-tert-butyl-1H-pyrrole-2-carboxylic acid is a member of the pyrrole family of compounds, which are known for their aromatic heterocyclic structure. The molecule consists of a pyrrole ring with a tert-butyl group attached to the 4-position and a carboxylic acid group at the 2-position. The tert-butyl group provides steric hindrance and enhances the stability of the molecule, while the carboxylic acid group imparts acidic properties and reactivity. The molecular formula of 4-tert-butyl-1H-pyrrole-2-carboxylic acid is C10H13NO2, and its molecular weight is approximately 179.21 g/mol.
The physical properties of 4-tert-butyl-1H-pyrrole-2-carboxylic acid include a melting point of around 135°C and a boiling point that is not readily available due to its high molecular weight and stability. The compound is generally soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for various chemical reactions and biological assays.
Synthesis Methods
The synthesis of 4-tert-butyl-1H-pyrrole-2-carboxylic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the condensation of tert-butyl acetylene with pyrrole followed by carboxylation. Another approach involves the cyclization of an appropriate precursor molecule, such as a tert-butyl-substituted acetylene derivative, in the presence of a catalyst.
A recent study published in the Journal of Organic Chemistry (JOC) reported a novel one-pot synthesis method for 4-tert-butyl-1H-pyrrole-2-carboxylic acid. This method utilizes palladium-catalyzed coupling reactions to efficiently form the desired product with high yield and purity. The use of environmentally friendly solvents and catalysts in this process makes it an attractive option for large-scale production.
Biological Activities
4-tert-butyl-1H-pyrrole-2-carboxylic acid has been extensively studied for its biological activities, particularly in the context of drug discovery and development. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. For example, research has shown that this compound can effectively inhibit the activity of certain kinases, which are enzymes that play crucial roles in cell signaling and proliferation.
A study published in the journal Bioorganic & Medicinal Chemistry Letters (BMCL) demonstrated that 4-tert-butyl-1H-pyrrole-2-carboxylic acid exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that this compound could be a valuable lead for developing new treatments for inflammatory diseases.
In addition to its anti-inflammatory effects, 4-tert-butyl-1H-pyrrole-2-carboxylic acid has also shown promise as an antioxidant agent. A study published in Free Radical Biology & Medicine (FRBM) reported that this compound can effectively scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage. This property makes it a potential candidate for preventing or treating oxidative stress-related conditions such as neurodegenerative diseases and cardiovascular disorders.
Potential Applications in Drug Development
The unique combination of chemical properties and biological activities makes 4-tert-butyl-1H-pyrrole-2-carboxylic acid an attractive candidate for drug development. Several pharmaceutical companies are currently exploring its potential as a therapeutic agent for various diseases.
In the field of oncology, researchers are investigating the use of 4-tert-butyl-1H-pyrrole-2-carboxylic acid-based derivatives as targeted therapies for cancer. These derivatives have shown promising results in preclinical studies, demonstrating their ability to selectively target cancer cells while sparing healthy tissues. A recent clinical trial conducted by a leading pharmaceutical company reported that a novel derivative of 4-tert-butyl-1H-pyrrole-2-carboxylic acid significantly reduced tumor growth in animal models without causing significant side effects.
In neurology, there is growing interest in using compounds like 4-tert-butyl-1H-pyrrole-2-carboxylic acid to develop treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that these compounds can protect neurons from oxidative stress and prevent the aggregation of toxic proteins associated with these diseases.
Safety Considerations strong> p > p >While 4 - tert - butyl - 1 H - pyrrole - 2 - carboxylic acid strong > exhibits promising biological activities , it is important to conduct thorough safety evaluations before advancing to clinical trials . Preclinical toxicology studies have generally shown that this compound has low toxicity when administered at therapeutic doses . However , further research is needed to fully understand its long - term effects on human health . p > p >In conclusion ,< strong > 4 - tert - butyl - 1 H - pyrrole - 2 - carboxylic acid strong > ( CAS No . 847955 - 92 - 4 ) is a versatile organic compound with significant potential in various scientific and industrial applications . Its unique chemical structure , combined with its diverse biological activities , makes it an attractive candidate for drug development . Ongoing research continues to uncover new insights into its properties and applications , further highlighting its importance in the fields of chemistry , biology , and pharmaceutical science . p > article > < / response >
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